2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5712-98-1) is a hexahydroquinoline derivative with a molecular formula of C₂₆H₂₅BrClNO₄ and a molecular weight of 548.84 g/mol. Its structure features:
- A 4-bromophenyl group at position 4.
- A 4-chlorophenyl group at position 5.
- A methyl substituent at position 2.
- A 2-methoxyethyl ester moiety at position 3 .
This compound belongs to a class of 1,4-dihydropyridine derivatives, which are known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant effects .
Properties
IUPAC Name |
2-methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrClNO4/c1-15-23(26(31)33-12-11-32-2)24(17-3-7-19(27)8-4-17)25-21(29-15)13-18(14-22(25)30)16-5-9-20(28)10-6-16/h3-10,18,24,29H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUMXOQPPWQDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386477 | |
| Record name | ST016960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5712-98-1 | |
| Record name | ST016960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Physicochemical Properties
- Lipophilicity: The target compound’s bromo and chloro substituents increase its logP (estimated ~4.5) compared to non-halogenated analogs (e.g., methoxy-substituted derivatives with logP ~3.2) .
- Solubility : Halogenation reduces aqueous solubility, making the target compound less soluble than methoxy- or hydroxy-substituted derivatives .
- Stability : Bromine and chlorine enhance stability against oxidative degradation but may increase sensitivity to UV light .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The target compound’s bulky halogenated aryl groups likely induce denser packing compared to methyl or methoxy-substituted analogs. For example, methyl 4-(4-methoxyphenyl)-... forms N–H···O hydrogen bonds along the a-axis , whereas bromo/chloro groups may favor C–X···π interactions .
- Torsion Angles : Substituents at positions 4 and 7 influence ring puckering. The target compound’s 4-bromo and 7-chloro groups may increase steric strain, altering dihedral angles compared to unsubstituted or smaller substituents .
Biological Activity
2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is , and its structure includes a hexahydroquinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this hexahydroquinoline derivative exhibit a range of biological activities including:
- Antimicrobial Properties : Many derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Activity : Some studies suggest potential anticancer properties by targeting specific enzymes or pathways involved in tumor growth.
- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling, impacting cellular responses.
- Oxidative Stress Reduction : Some studies indicate that similar compounds can reduce oxidative stress, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds. Here are some notable findings:
Study 1: Antimicrobial Activity
A study conducted on various hexahydroquinoline derivatives demonstrated that certain substitutions enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a significant factor in its effectiveness .
Study 2: Anticancer Properties
In vitro tests showed that derivatives of this compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation .
Study 3: Anti-inflammatory Effects
Research highlighted the compound's potential to downregulate pro-inflammatory cytokines in macrophages, suggesting an anti-inflammatory role. This was particularly evident in models of acute inflammation where the compound reduced swelling and pain .
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. A common approach includes:
Imine formation : Reacting substituted benzaldehydes (e.g., 4-bromobenzaldehyde) with amines under acid catalysis to form an imine intermediate.
Cyclization : Treating the imine with a cyclohexanone derivative (e.g., substituted cyclohexanone) to construct the hexahydroquinoline core.
Esterification : Introducing the 2-methoxyethyl ester group via nucleophilic acyl substitution or transesterification.
Critical intermediates include the imine precursor and the cyclized hexahydroquinoline scaffold. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as over-oxidation or incomplete cyclization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for bromophenyl/chlorophenyl groups), methyl groups (δ 1.2–2.5 ppm), and ester carbonyl signals (δ 165–175 ppm).
- IR Spectroscopy : Confirm ester carbonyl stretching (~1700–1750 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹) from the 2-methoxyethyl group.
- Mass Spectrometry (MS) : Validate molecular weight (C₂₆H₂₅BrClNO₄, exact mass 562.06 Da) and fragmentation patterns (e.g., loss of CO₂CH₂CH₂OCH₃).
Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for absolute configuration determination .
Q. What preliminary biological activities have been reported for structurally related hexahydroquinoline derivatives?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial activity : Linked to halogenated aryl groups (e.g., 4-chlorophenyl) disrupting bacterial cell membranes.
- Anticancer potential : Via inhibition of kinases or tubulin polymerization.
- CNS modulation : Fluorinated derivatives show affinity for GABA receptors.
In vitro assays (e.g., MIC determination, MTT assays) should be prioritized for initial screening, followed by target-specific studies (e.g., enzyme inhibition assays) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 4-bromophenyl vs. 4-chlorophenyl) influence reactivity and bioactivity?
Methodological Answer:
- Steric Effects : The 2-methyl group on the quinoline core increases steric hindrance, potentially reducing binding to flat enzyme active sites but improving metabolic stability.
- Electronic Effects : Bromine’s higher electronegativity (vs. chlorine) may enhance π-π stacking with aromatic residues in target proteins.
Experimental Design :
Q. What strategies resolve contradictions in reported biological data for hexahydroquinoline derivatives?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Solubility differences : Use consistent co-solvents (e.g., DMSO ≤ 0.1%) and confirm compound stability via HPLC.
- Metabolic interference : Perform hepatic microsome studies to assess metabolite interference.
Example : If Compound A shows activity in one study but not another, validate purity (>95% by HPLC), retest under controlled conditions, and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for cyclization efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) for imine formation; switch to toluene for cyclization to avoid side reactions.
- Temperature Gradients : Employ microwave-assisted synthesis for time-sensitive steps (e.g., esterification).
- Workflow : Monitor reactions via TLC/HPLC and isolate intermediates to identify bottlenecks (e.g., low imine conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
